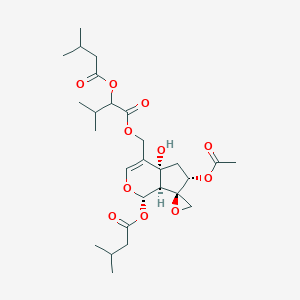
30C-NBOMe (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25C-NBOMe (hydrochloride) is a derivate of the 2,5-dimethoxy phenethylamine hallucinogen 2C-C. The N-(2-methoxybenzyl) addition at the amine of 2C-C, to give 25C-NBOMe, increases affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. 30C-NBOMe is an analog of 25C-NBOMe having methoxy groups at the three, four, and five positions, rather than the two position, on the benzene ring. While the 3,4,5-trimethoxybenzyl structure is like that found in the psychedelic alkaloid mescaline, this compound has a shortened chain length. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Pharmacology and Psychoactive Effects
30C-NBOMe, part of the NBOMe class, is primarily known for its strong hallucinogenic effects. These substances, including 30C-NBOMe, are potent agonists of the 5-HT2A receptor, which is primarily responsible for their psychedelic effects. A comprehensive review of the NBOMe class underlines their increasing prominence as new psychoactive substances, highlighting their high potency and potential for severe intoxications and fatalities (Kyriakou et al., 2015). Another study also details the psychoactive effects and toxicity of 25C-NBOMe, a compound closely related to 30C-NBOMe, emphasizing its strong hallucinogenic properties and risks associated with its use (Bersani et al., 2014).
Metabolic and Analytical Studies
Studies have investigated the metabolic profile of NBOMe compounds, including those similar to 30C-NBOMe, in human hepatocytes and animal models. These studies are crucial for understanding how these substances are processed in the body and for developing analytical methods for their detection. For example, a study on 25C-NBOMe and 25I-NBOMe, which are structurally similar to 30C-NBOMe, explored their metabolism in human hepatocytes, providing valuable data for clinical and forensic analysis (Wohlfarth et al., 2017).
Receptor Interaction Profiles
Research on the receptor binding profiles of NBOMe drugs, including 30C-NBOMe analogs, has revealed their interactions with various neurotransmitter receptors. These studies are important for understanding the pharmacological action of these compounds. A study examining NBOMe drugs and their 2C drug analogs found that NBOMe compounds are very potent 5-HT2A receptor agonists with high selectivity and affinity for adrenergic α1 receptors and TAAR1, similar to LSD (Rickli et al., 2015).
Propriétés
Formule moléculaire |
C20H26ClNO5 · HCl |
|---|---|
Poids moléculaire |
432.3 |
InChI |
InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H |
Clé InChI |
XLSNBXWWIGUFNW-UHFFFAOYSA-N |
SMILES |
ClC1=CC(OC)=C(CCNCC2=CC(OC)=C(OC)C(OC)=C2)C=C1OC.Cl |
Synonymes |
2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



